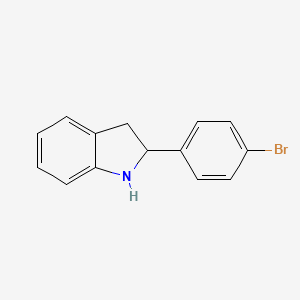

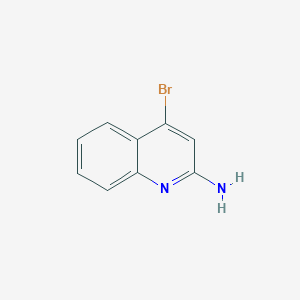

4-Bromoquinolin-2-amine

概要

説明

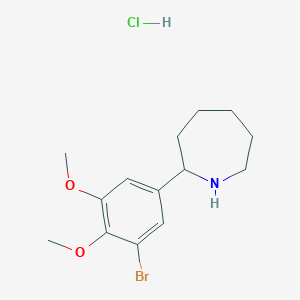

4-Bromoquinolin-2-amine is a chemical compound that serves as a key intermediate in the synthesis of various biologically active compounds. It is characterized by the presence of a bromine atom at the fourth position and an amino group at the second position on the quinoline ring. This structure makes it a valuable building block in pharmaceutical chemistry and materials science due to its potential reactivity and ability to form complex molecules.

Synthesis Analysis

The synthesis of derivatives related to this compound has been explored in several studies. For instance, the synthesis of 4-(difluoromethylidene)-tetrahydroquinolines was achieved by employing a photocatalytic defluorinative reaction with N-aryl amino acids and 2-bromo-3,3,3-trifluoropropene (BTP) . This process involves photoredox activation and radical cyclization, indicating the potential for this compound to undergo similar radical-based synthetic transformations.

Another approach to synthesizing related compounds involves solid-phase synthesis, where polymer-bound precursors undergo nucleophilic displacement with amines, followed by reduction and cyclocondensation reactions, yielding dihydroquinazoline derivatives . This method suggests that this compound could also be synthesized on a solid phase, potentially streamlining the production of related compounds.

Additionally, the synthesis of 6-bromo-4-iodoquinoline, a compound structurally similar to this compound, was reported through a series of cyclization and substitution reactions, starting from 4-bromoaniline . This method could be adapted for the synthesis of this compound by altering the substitution pattern.

Molecular Structure Analysis

The molecular structure of this compound is not directly discussed in the provided papers. However, the structure of 6-bromoquinolin-4-ol, a related compound, was confirmed by 1H NMR spectrum . This suggests that similar analytical techniques could be used to elucidate the structure of this compound, including its electronic and steric properties, which are crucial for understanding its reactivity.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to this compound has been explored through various reactions. The formation of bromonium ylides, as seen in the synthesis of 4-bromo-1,2-dihydroisoquinolines, indicates that this compound could also participate in intramolecular reactions involving a bromine atom . This reactivity could be exploited in the synthesis of novel compounds with potential biological activity.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not explicitly detailed in the provided papers, the studies suggest that compounds with bromine substituents on a quinoline ring are likely to have significant reactivity due to the presence of the halogen. This reactivity includes the potential for radical formation and participation in photocatalytic cycles . The solid-phase synthesis approach also implies that derivatives of this compound could have high purity and yield when synthesized under controlled conditions .

科学的研究の応用

Synthesis and Reactivity

4-Bromoquinolin-2-amine is utilized in various synthetic reactions, demonstrating its versatility in organic synthesis. For instance, Hertog and Buurman (2010) explored the reaction of 4-bromoquinoline with potassium amide in liquid ammonia, leading to the formation of 3- and 4-aminoquinoline (Hertog & Buurman, 2010). Additionally, YajimaToshikazu and MunakataKatsura (1977) developed a synthesis method for 2- and 4-bromoquinolines using a new brominating reagent, PBr3-DMF, under mild conditions, which proved useful in the bromination of complex molecules (YajimaToshikazu & MunakataKatsura, 1977).

作用機序

Target of Action

Quinoline derivatives have been known to interact with various biological targets, including enzymes and receptors, contributing to their diverse pharmacological activities .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, and interference with cellular processes .

Biochemical Pathways

Quinoline derivatives have been reported to influence several biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction .

Pharmacokinetics

The pharmacokinetic properties of 4-Bromoquinolin-2-amine include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound also shows inhibitory activity against CYP1A2, an enzyme involved in drug metabolism .

Result of Action

Quinoline derivatives have been reported to exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Safety and Hazards

将来の方向性

The future directions of research involving 4-Bromoquinolin-2-amine could include further exploration of its synthesis, chemical reactions, and potential applications in medicinal chemistry. The rapid progress in kinase drug discovery also suggests potential future directions for research involving quinoline derivatives .

特性

IUPAC Name |

4-bromoquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEYPUSCLNYKXET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40555322 | |

| Record name | 4-Bromoquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36825-32-8 | |

| Record name | 4-Bromoquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-aminoethyl)-3-[4-(dimethylamino)phenyl]-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate](/img/structure/B1286283.png)